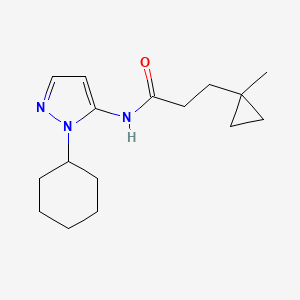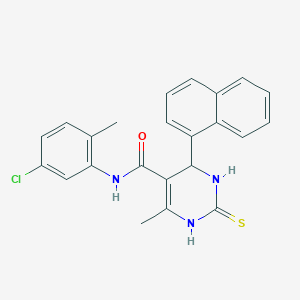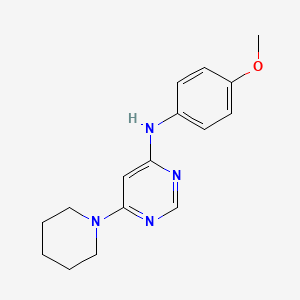
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
Mechanism of Action
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine site and preventing the binding of glycine, an essential co-agonist of the receptor. By blocking the activation of the NMDA receptor, N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide inhibits the induction of LTP and impairs the formation of new memories.
Biochemical and Physiological Effects:
In addition to its effects on memory formation, N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, and to decrease the release of glutamate, an excitatory neurotransmitter. N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific role of the NMDA receptor in various physiological and pathological processes. However, one limitation of using N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is its relatively short half-life, which requires frequent administration in animal studies.
Future Directions
There are several future directions for research on N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide in combination with other drugs to treat neurological disorders. Finally, there is a need for further research on the long-term effects of N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide on memory formation and cognitive function.
Conclusion:
In conclusion, N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the NMDA receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been used to study the role of the NMDA receptor in various neurological disorders and has a range of biochemical and physiological effects. While there are limitations to using N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide in lab experiments, there are several future directions for research on this compound.
Synthesis Methods
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide can be synthesized using a multi-step process that involves the reaction of cyclohexanone with hydrazine to form 1-cyclohexylhydrazine. This intermediate is then reacted with 1-methylcyclopropylcarbonyl chloride to form 1-cyclohexyl-3-(1-methylcyclopropyl)urea. Finally, the urea is reacted with 1-bromo-5-chloro-pyrazole to form N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide.
Scientific Research Applications
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been widely used in scientific research to study the role of the NMDA receptor in synaptic plasticity and memory formation. It has been shown to block the induction of long-term potentiation (LTP), a process that is crucial for the formation of new memories. N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has also been used to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-16(10-11-16)9-7-15(20)18-14-8-12-17-19(14)13-5-3-2-4-6-13/h8,12-13H,2-7,9-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUBEEBWADMPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCC(=O)NC2=CC=NN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-1-[(5-ethyl-2-furyl)methyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5064605.png)
![5-(1-naphthyl)-4-phenyl-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B5064614.png)
![N-[4-cyano-2-(4-methoxybenzoyl)-5-methyl-1-phenyl-1H-pyrrol-3-yl]acetamide](/img/structure/B5064620.png)


![3-chloro-5-(4-methoxyphenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5064636.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5064638.png)
![1-(4-fluorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5064647.png)
![1-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5064651.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5064658.png)
![1-benzyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5064676.png)
![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5064683.png)
![5-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5064686.png)
![3-(4-methoxybenzyl)-1-methyl-8-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5064693.png)